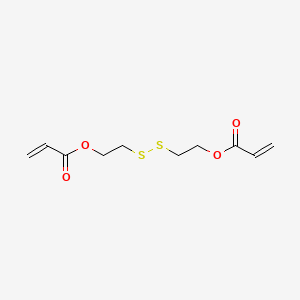
Disulfanediylbis(ethane-2,1-diyl) diacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disulfanediylbis(ethane-2,1-diyl) diacrylate is a chemical compound with the molecular formula C10H14O4S2 and a molecular weight of 262.346 g/mol . It is also known by its synonym, 2-(2-prop-2-enoyloxyethyldisulfanyl)ethyl prop-2-enoate . This compound is characterized by the presence of two acrylate groups and a disulfide linkage, making it a valuable monomer in polymer chemistry.
Preparation Methods
Disulfanediylbis(ethane-2,1-diyl) diacrylate can be synthesized through a reaction involving disulfide and acryloyl chloride in the presence of a base such as triethylamine . The reaction typically proceeds at room temperature and involves the dissolution of disulfide and triethylamine in a solvent like tetrahydrofuran (THF). Acryloyl chloride is then added to the mixture, and the reaction is allowed to proceed under nitrogen atmosphere . The product is purified by washing with ether to remove unreacted monomers .
Chemical Reactions Analysis
Disulfanediylbis(ethane-2,1-diyl) diacrylate undergoes various chemical reactions, including:
Scientific Research Applications
Disulfanediylbis(ethane-2,1-diyl) diacrylate has several scientific research applications:
Polymer Chemistry: It serves as a monomer in the preparation of biodegradable and lipid-like highly branched poly(β-amino ester)s, which are used in genetic engineering of adipose-derived stem cells.
Biomedical Applications: The compound is utilized in the development of nanoparticles for drug delivery, particularly in cancer therapy.
Mechanism of Action
The mechanism of action of disulfanediylbis(ethane-2,1-diyl) diacrylate primarily involves its ability to form bioreducible polymers. These polymers can self-assemble with siRNA in aqueous conditions to form nanoparticles that exhibit environmentally triggered siRNA release upon entering the reducing environment of the cytosol . The disulfide linkages in the polymer backbone are cleaved in the presence of reducing agents, leading to the release of the encapsulated siRNA .
Comparison with Similar Compounds
Disulfanediylbis(ethane-2,1-diyl) diacrylate is unique due to its disulfide linkage and acrylate groups, which provide both bioreducibility and polymerizability. Similar compounds include:
Bisphenol A ethoxylate diacrylate: Another diacrylate monomer used in polymer chemistry.
Trimethylolpropane triacrylate: A triacrylate monomer used for creating cross-linked polymers.
2,2’-Dithiodiethanol Diacrylate: A compound with similar disulfide and acrylate functionalities.
These compounds share similar functionalities but differ in their specific applications and properties.
Properties
Molecular Formula |
C10H14O4S2 |
|---|---|
Molecular Weight |
262.4 g/mol |
IUPAC Name |
2-(2-prop-2-enoyloxyethyldisulfanyl)ethyl prop-2-enoate |
InChI |
InChI=1S/C10H14O4S2/c1-3-9(11)13-5-7-15-16-8-6-14-10(12)4-2/h3-4H,1-2,5-8H2 |
InChI Key |
QBPLSNCUNPWENX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCSSCCOC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















